4-Fluoro-L-leucine ethyl ester 4H2SO4 4py
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Overview
Description
“4-Fluoro-L-leucine ethyl ester 4H2SO4 4py” is a chemical compound with the molecular formula C21H41F2N3O12S2 and a molecular weight of 629.7 g/mol. It is listed under CAS No. 1459196-65-6 .
Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
While the molecular formula and weight are known, other physical and chemical properties such as melting point, boiling point, and density are not specified .Scientific Research Applications
Polymer Synthesis and Properties
One notable application is in the synthesis and characterization of amino acid-containing polyacetylenes. These compounds have been used to create amphiphilic poly(phenylacetylene)s carrying L-leucine pendants, demonstrating unique properties such as hydrogen bonding, chirality transcription, and chain helicity. These polymers are not only thermally stable but also exhibit helical structures induced by the chirality of L-leucine, leading to potential applications in advanced materials (Cheuk et al., 2003).
Medicinal Chemistry and Fluorination Techniques
In medicinal chemistry, the direct photocatalytic C-H fluorination has been utilized for the preparative synthesis of key intermediates, such as γ-fluoroleucine methyl ester. This method provides an efficient pathway to access organofluorines, critical for the development of pharmaceuticals, showcasing the importance of fluoroalkylated amino acid esters in drug synthesis (Halperin et al., 2015).
Chiral Ionic Liquids and Physicochemical Properties
The synthesis of chiral ionic liquids from L-(+)-α-(positive butyl)-leucine ethyl ester highlights another application area. These ionic liquids exhibit enhanced thermal stability, solubility, bio-solubility, and high conductivity, making them suitable as reaction media and chiral catalysts. Their application extends to molecular imprinting polymer dispersion agents, indicating their potential in various chemical processes and material science applications (Tian et al., 2018).
Enzyme Catalysis
The versatility of 4-Fluoro-L-leucine ethyl ester derivatives is further demonstrated in enzyme catalysis, where the aminopeptidase from Aeromonas proteolytica can function as an esterase, catalyzing the hydrolysis of L-leucine ethyl ester. This reveals the potential of using amino acid ester derivatives in understanding and enhancing enzymatic reactions, offering insights into the mechanisms of enzyme catalysis (Bienvenue et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;pyridine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16FNO2.C5H5N.2H2O4S/c2*1-4-12-7(11)6(10)5-8(2,3)9;1-2-4-6-5-3-1;2*1-5(2,3)4/h2*6H,4-5,10H2,1-3H3;1-5H;2*(H2,1,2,3,4)/t2*6-;;;/m00.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQYTIVBGOQETG-KRJWQGBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.CCOC(=O)C(CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)(C)F)N.CCOC(=O)[C@H](CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41F2N3O12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1459196-65-6 |
Source
|
Record name | (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate hydrogensulfate pyridinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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